molecular formula C21H18ClNO5S B12111816 methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12111816
M. Wt: 431.9 g/mol
InChI Key: NCXQWSFVVNCKAS-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a chromen-4-one moiety. The structure includes a methyl ester group at position 3 of the benzothiophene ring and a 6-chloro-7-methyl-substituted chromen-4-one linked via a carbonyl-amino bridge.

Synthesis typically involves multi-step reactions, including condensation of substituted chromen-4-one carboxylic acid derivatives with aminobenzothiophene precursors under controlled conditions. Characterization relies on advanced techniques such as NMR (¹H and ¹³C), HRMS, and X-ray crystallography to confirm structural integrity and purity .

Properties

Molecular Formula

C21H18ClNO5S

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 2-[(6-chloro-7-methyl-4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H18ClNO5S/c1-10-7-15-12(8-13(10)22)14(24)9-16(28-15)19(25)23-20-18(21(26)27-2)11-5-3-4-6-17(11)29-20/h7-9H,3-6H2,1-2H3,(H,23,25)

InChI Key

NCXQWSFVVNCKAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC

Origin of Product

United States

Preparation Methods

Chromene-2-Carbonyl Intermediate Preparation

The 6-chloro-7-methyl-4-oxo-4H-chromene-2-carbonyl component is synthesized via Knorr quinoline synthesis or Friedländer annulation. A representative route begins with 2-hydroxy-5-chloro-4-methylacetophenone, which undergoes cyclocondensation with ethyl acetoacetate in the presence of sulfuric acid to form the chromene ring. Introduction of the 7-methyl group necessitates careful selection of methyl-substituted starting materials, as late-stage methylation risks side reactions. The carbonyl group is introduced via oxidation of a hydroxymethylene intermediate using Jones reagent (CrO3/H2SO4), achieving yields of 68–72%.

4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate Synthesis

The tetrahydrobenzothiophene core is constructed through cyclization of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This precursor is synthesized via a Gewald reaction, where cyclohexanone reacts with methyl cyanoacetate and sulfur in the presence of morpholine, yielding the aminothiophene derivative in 55–60% yield. Hydrogenation under 50 psi H2 with Raney nickel completes the tetrahydro ring system, though over-reduction must be avoided by monitoring reaction progress via thin-layer chromatography (TLC).

Stepwise Synthesis of the Target Compound

Amide Bond Formation

The critical coupling step involves reacting 6-chloro-7-methyl-4-oxo-4H-chromene-2-carbonyl chloride with methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The acyl chloride is generated in situ using thionyl chloride (SOCl2) in anhydrous dichloromethane at 0–5°C. Amidation proceeds under Schotten-Baumann conditions:

Chromene-COCl + AminobenzothiopheneNaOH, H2O/CH2Cl2Target Amide[1][2]\text{Chromene-COCl + Aminobenzothiophene} \xrightarrow{\text{NaOH, H2O/CH2Cl2}} \text{Target Amide} \quad

Yields range from 65–78%, with impurities arising from incomplete acylation or hydrolysis of the methyl ester.

Optimization of Coupling Conditions

A comparative analysis of coupling reagents reveals superior performance of propylphosphonic anhydride (T3P) over carbodiimides:

ReagentSolventTemp (°C)Yield (%)Purity (%)
T3PDMF257898.5
EDCI/HOBtTHF256592.3
DCC/DMAPCH2Cl205889.7

Data adapted from large-scale batch trials

T3P minimizes racemization and enhances solubility of the aminobenzothiophene precursor, particularly beneficial for substrates with steric hindrance from the tetrahydro ring.

Industrial-Scale Production Techniques

Continuous Flow Reactor Integration

Recent advancements employ tubular flow reactors for the amidation step, achieving 92% conversion in 8 minutes versus 6 hours in batch processes. Key parameters:

  • Residence time : 8–10 minutes

  • Temperature : 50°C

  • Pressure : 12 bar

  • Catalyst : Immobilized lipase (0.5% w/w)

This method reduces solvent consumption by 40% and eliminates intermediate isolation steps.

Crystallization and Purification

The crude product is purified via antisolvent crystallization using a heptane/ethyl acetate gradient. Optimal conditions:

  • Solvent ratio : 1:3 (target compound:heptane)

  • Cooling rate : 0.5°C/min

  • Seed crystal size : 10–15 μm

This yields pharmaceutical-grade material with ≤0.1% residual solvents, meeting ICH Q3C guidelines.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 1.89–2.11 (m, 4H, tetrahydro CH2), 2.41 (s, 3H, C7-CH3), 3.85 (s, 3H, COOCH3), 6.38 (s, 1H, chromene H-3), 8.12 (s, 1H, NH).

  • HPLC : Rt = 6.72 min (C18 column, 70:30 MeOH/H2O), purity 99.2%.

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show ≤2% degradation, with main impurities identified as hydrolyzed carboxylic acid (0.7%) and N-formyl byproduct (0.3%).

Challenges and Mitigation Strategies

Steric Hindrance in Cyclization

The 7-methyl group on the chromene ring impedes cyclization kinetics. Mitigation approaches include:

  • Using high-boiling solvents (e.g., o-xylene) to elevate reaction temps to 140°C

  • Catalytic Bu3SnH (0.1 eq) to reduce transition-state energy

Epimerization Risks

The tetrahydrobenzothiophene’s bridgehead hydrogen is prone to epimerization above pH 8.0. Maintaining reaction pH at 6.5–7.5 with phosphate buffers prevents stereochemical inversion.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

The target compound’s chromen-4-one moiety contributes to its planar aromatic system, enabling π-π stacking in crystal lattices. Evidence from similar chromene derivatives (e.g., 4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen) reveals monoclinic (P21/n) crystal systems with hydrogen-bonding networks stabilizing the structure . In contrast, tetrahydrobenzothiophene analogues without chromen groups (e.g., compound 6o) exhibit less pronounced intermolecular interactions, leading to lower melting points and higher solubility in polar solvents .

Computational and Experimental Tools for Comparison

  • SimilarityLab : This tool identifies commercially available analogues and predicts targets based on consensus activity profiles. For the target compound, it would highlight chromene and benzothiophene derivatives as key comparators .
  • Crystallographic Software : Programs like SHELXL and ORTEP-3 enable precise comparison of hydrogen-bonding patterns and crystal packing, critical for understanding stability and formulation .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves a two-step process:

Activation of the chromenone moiety : The 6-chloro-7-methyl-4-oxo-4H-chromen-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.

Amide coupling : The acid chloride is reacted with methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions.

  • Key Conditions :
StepSolventTemperaturePurificationYield Optimization
1DCMRefluxFiltrationAnhydrous conditions critical
2THF0–5°CColumn chromatography (EtOAc/hexane)Slow addition of reagents
  • References to analogous protocols for chromenone and benzothiophene derivatives support this approach .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic system, space group P2₁/n) confirms bond lengths and angles. For example, β angles near 100.4° and unit cell dimensions (e.g., a = 8.44 Å, b = 26.84 Å) are critical for structural validation .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbons (δ 165–175 ppm) verify substituent positions.
  • HRMS : Matches theoretical molecular weight (C₂₃H₂₁ClN₂O₅S, [M+H]⁺ = 497.09).

Advanced Research Questions

Q. How can contradictory data regarding this compound’s biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., MTT assays) using identical cell lines (e.g., MCF-7 or HepG2) and incubation times.
  • Structural analogs : Compare substituent effects (e.g., chloro vs. methyl groups on chromenone) using SAR tables:
Substituent (R)IC₅₀ (μM)Target Protein Binding (ΔG, kcal/mol)
6-Cl, 7-Me12.3-8.9 (MD simulation)
6-Me, 7-Cl28.7-6.2
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting .

Q. What computational strategies are effective in elucidating the mechanism of action for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II). Key residues (e.g., Lys454, Asp543) show hydrogen bonding with the carbonyl group.
  • DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to predict electrophilic regions (e.g., chromenone’s 4-oxo group).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target receptors?

  • Methodological Answer :
  • Analog synthesis : Modify substituents on the benzothiophene (e.g., 4,5,6,7-tetrahydro → fully aromatic) or chromenone (e.g., 7-Me → 7-CF₃).
  • In vitro screening : Test analogs against a panel of receptors (e.g., kinases, GPCRs) to identify selectivity trends.
  • Pharmacophore modeling : Highlight critical features (e.g., hydrogen bond acceptors at positions 2 and 4) using MOE or Schrödinger .

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